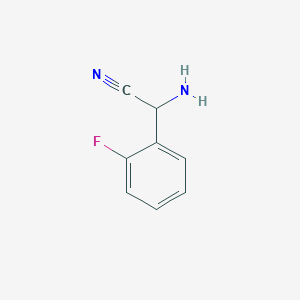

Amino(2-fluorophenyl)acetonitrile

Overview

Description

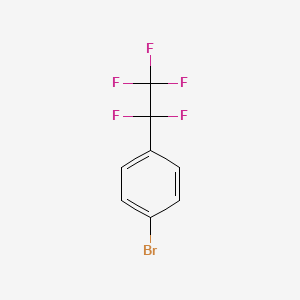

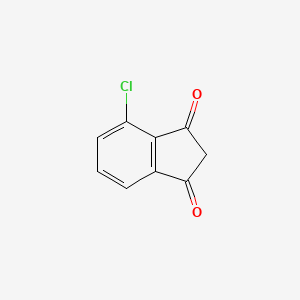

Amino(2-fluorophenyl)acetonitrile is a compound with the molecular formula C8H7FN2 . It is a derivative of acetonitrile, which is a colorless liquid . The compound is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a ‘green protocol’ . Another method involves the reaction of acetonitrile with amines to produce N,N-dialkylacetimidamides .Molecular Structure Analysis

The InChI code for Amino(2-fluorophenyl)acetonitrile is 1S/C8H7FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 . This indicates the presence of a fluorophenyl group attached to an acetonitrile group with an amino substituent.Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been explained using various local as well as global molecular descriptors . Another study reported the condensation of acrylonitrile and aryl acetonitrile for the synthesis of α-amino-α-cyano cyclohexene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Fluorophenylacetonitrile has a density of 1.126 g/mL at 25 °C . Amino(2-fluorophenyl)acetonitrile has a molecular weight of 150.15 g/mol .Scientific Research Applications

Enantioselective Sensing

Amino(2-fluorophenyl)acetonitrile derivatives have been utilized in the enantioselective sensing of chiral carboxylic acids. For instance, a chiral 1,8-diacridylnaphthalene-derived fluorosensor, which can include derivatives of amino(2-fluorophenyl)acetonitrile, was effective in sensing a variety of chiral carboxylic acids with significant enantioselectivities. This application is pivotal in analytical chemistry for identifying and quantifying chiral compounds in complex mixtures (Mei & Wolf, 2004).

Synthesis and Characterization

The synthesis and characterization of novel fluorinated α-aminonitrile compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, have been reported. These compounds have been synthesized following 'green protocols' and characterized by spectral and X-ray crystallographic analyses. Their reactivity and molecular docking studies in enzymes like indoleamine 2,3-dioxygenase are also studied, indicating potential biomedical applications (Brahmachari et al., 2015).

Fluorescent Sensing of Anions

Certain acridinedione fluorophores, potentially derived from amino(2-fluorophenyl)acetonitrile, have shown effectiveness as fluorescent and colorimetric sensors for anions. Their specific optical signaling ability in the presence of various anions, including fluoride, is notable for applications in chemical sensing (Thiagarajan & Ramamurthy, 2007).

Catalyst-Free Green Synthesis

The catalyst-free green synthesis of novel compounds using 4-fluorophenylacetonitrile, a close relative of amino(2-fluorophenyl)acetonitrile, demonstrates the potential of these compounds in the efficient and eco-friendly synthesis of various derivatives. Such methods offer advantages like safe handling and excellent yields, which are significant in green chemistry (Govindaraju et al., 2016).

Photophysical Characterization and Application

Derivatives of amino(2-fluorophenyl)acetonitrile have been used in the photophysical characterization and as fluorescent switches in multivalued logic systems. The photophysical properties of such compounds are essential in the development of novel materials for optical data storage and processing (Ferreira, Remón, & Pischel, 2009).

Chelation Enhanced Fluorescence Sensing

Compounds derived from amino(2-fluorophenyl)acetonitrile have been explored for their chelation enhanced fluorescence sensing capabilities. They are particularly effective in sensing specific metal ions, which is crucial in environmental monitoring and bioanalytical applications (Ahamed & Ghosh, 2011).

Mechanism of Action

While the specific mechanism of action for Amino(2-fluorophenyl)acetonitrile is not mentioned in the search results, similar compounds have been studied. For instance, antidepressants like bupropion focus on dopamine reuptake, and ketamine influences glutamate receptors, particularly NMDA receptors, for its rapid-acting effect .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 4-Fluorophenylacetonitrile has hazard statements H302 + H312 + H332 - H315 - H319 - H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.

Future Directions

Acetonitrile, a related compound, has been widely applied as a common solvent in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds. Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQQPJKXDFSSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588046 | |

| Record name | Amino(2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2-fluorophenyl)acetonitrile | |

CAS RN |

252637-90-4 | |

| Record name | α-Amino-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252637-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)

![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)

![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)